molecular formula C14H22N2 B7931414 ((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine

((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine

Cat. No.: B7931414
M. Wt: 218.34 g/mol
InChI Key: ZELZJSMTYJIMIM-AWEZNQCLSA-N
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Description

((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: is a chiral amine compound with a pyrrolidine ring substituted with a benzyl group and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole through hydrogenation.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially forming secondary amines.

    Substitution: The benzyl group can be substituted with various electrophiles, leading to a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry: ((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it valuable for investigating enantioselective interactions.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain is of significant interest.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is well-documented.

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s chiral nature allows it to bind selectively to these receptors, modulating their activity and influencing neurological pathways. This selective binding is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

    (®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: The enantiomer of the compound, which may exhibit different biological activity.

    N-Benzyl-2-methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropylamine group.

    N-Benzylpyrrolidine: A simpler analogue lacking the isopropylamine group.

Uniqueness: ((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine is unique due to its specific chiral configuration and the presence of both benzyl and isopropylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3S)-1-benzyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)15-14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELZJSMTYJIMIM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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